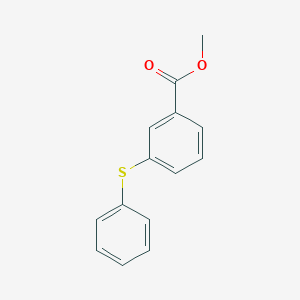

Methyl 3-(phenylsulfanyl)benzoate

Description

Methyl 3-(phenylsulfanyl)benzoate is a benzoate ester derivative featuring a phenylsulfanyl (-SPh) substituent at the 3-position of the aromatic ring. The compound is synthesized via nucleophilic substitution or coupling reactions, as seen in related derivatives such as methyl 3-[(6-bromoindol-1-yl)methyl]benzoate (yield: ~18–44%) . The phenylsulfanyl group introduces steric bulk and electron-rich properties, which may influence reactivity, bioavailability, and intermolecular interactions compared to halogenated or alkyl-substituted analogs .

Properties

IUPAC Name |

methyl 3-phenylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXMDWKALQTLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507224 | |

| Record name | Methyl 3-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40730-42-5 | |

| Record name | Methyl 3-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(phenylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(phenylsulfanyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(phenylsulfanyl)benzoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 3-(phenylsulfanyl)benzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which methyl 3-(phenylsulfanyl)benzoate exerts its effects depends on the specific context of its application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of methyl 3-(phenylsulfanyl)benzoate, highlighting differences in substituents, molecular properties, and applications:

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (3-Fluoro): The 3-fluoro substituent in methyl 3-fluorobenzoate enhances metabolic stability and bioavailability via reduced basicity and increased lipophilicity . Its molecular weight (154.14 g/mol) is lower than the phenylsulfanyl analog, favoring better membrane permeability. However, its larger size (vs. fluorine) may reduce solubility .

- Heterocyclic and Ureido Derivatives: Compounds like methyl 3-((6-methoxybenzofuro)amino)benzoate exhibit antitumor activity due to heterocyclic moieties interacting with cellular targets . Ureido-substituted analogs (e.g., methyl 4-(2-ureido)benzoate) show kinase inhibitory activity, with molecular weights >400 g/mol limiting oral bioavailability .

Agricultural Applications :

- Sulfonylurea herbicides (e.g., triflusulfuron methyl ester) leverage sulfonyl and triazine groups for enzyme inhibition, contrasting with the phenylsulfanyl group’s undefined pesticidal role .

Biological Activity

Methyl 3-(phenylsulfanyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a phenylsulfanyl group attached to a benzoate moiety. Its molecular formula is , and it exhibits properties typical of sulfur-containing organic compounds.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. A study highlighted the compound's effectiveness against certain strains of bacteria, particularly gram-positive organisms. The results are summarized in Table 1.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Bacillus cereus | Moderate activity | |

| Mycobacterium tuberculosis | Significant activity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . A study focused on the compound's cytotoxic effects on various cancer cell lines, revealing promising results. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 12 | ROS production | |

| HCT116 (Colon Cancer) | 18 | Cell cycle arrest |

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

- Cell Cycle Arrest: In certain cell lines, the compound induces cell cycle arrest, preventing proliferation.

Case Studies

-

Study on Antimycobacterial Activity:

A study evaluated the antimycobacterial efficacy of various derivatives, including this compound. The compound exhibited significant inhibitory effects against Mycobacterium tuberculosis, with an IC90 value indicating effective concentration levels for therapeutic use . -

Cytotoxicity Assessment:

In vitro assessments revealed that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.